Cas no 2034463-78-8 (1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide)
![1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034463-78-8x500.png)
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-acetyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide
- 1-acetyl-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]piperidine-4-carboxamide
- 1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide
-
- インチ: 1S/C17H20N4O3/c1-12(22)21-8-4-13(5-9-21)17(23)20-11-14-16(19-7-6-18-14)15-3-2-10-24-15/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H,20,23)
- InChIKey: WWEVTLGKMMHQSN-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN(C(C)=O)CC1)NCC1C(C2=CC=CO2)=NC=CN=1
計算された属性
- せいみつぶんしりょう: 328.15354051 g/mol
- どういたいしつりょう: 328.15354051 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 451
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 88.3
- ぶんしりょう: 328.4
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-9378-10μmol |
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide |
2034463-78-8 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6562-9378-2mg |
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide |
2034463-78-8 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6562-9378-5μmol |
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide |
2034463-78-8 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6562-9378-15mg |
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide |
2034463-78-8 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6562-9378-30mg |
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide |
2034463-78-8 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6562-9378-4mg |
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide |
2034463-78-8 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6562-9378-20mg |
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide |
2034463-78-8 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6562-9378-50mg |
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide |
2034463-78-8 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6562-9378-3mg |
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide |
2034463-78-8 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6562-9378-5mg |
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide |
2034463-78-8 | 5mg |
$103.5 | 2023-09-08 |
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide 関連文献
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David S. Goodsell,Ludovic Autin,Stefano Forli,Michel F. Sanner,Arthur J. Olson Faraday Discuss., 2014,169, 23-44
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamideに関する追加情報
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide (CAS No. 2034463-78-8): A Comprehensive Overview
1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide, identified by its CAS number 2034463-78-8, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in drug discovery and development. The compound's unique structural features, including the presence of an acetyl group, a piperidine ring, and a pyrazine moiety linked to a furan derivative, make it a promising candidate for further investigation.
The acetyl group in the molecular structure of 1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide plays a crucial role in modulating the compound's pharmacological properties. Acetyl groups are well-known for their ability to enhance the bioavailability and metabolic stability of molecules, making them valuable in the design of novel therapeutic agents. In this context, the acetyl moiety in 1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide is likely to contribute to its pharmacokinetic profile, potentially improving its efficacy and reducing side effects.
The core structure of this compound consists of a piperidine ring, which is a common pharmacophore in many bioactive molecules. Piperidine derivatives are known for their diverse biological activities, including antipsychotic, antihistaminic, and anti-inflammatory effects. The presence of a piperidine ring in 1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide suggests that it may exhibit similar pharmacological properties, making it a valuable scaffold for further medicinal chemistry exploration.
Furthermore, the compound incorporates a pyrazine moiety, which is another important pharmacophoric element. Pyrazines have been widely studied for their potential applications in various therapeutic areas, including cancer treatment and central nervous system disorders. The pyrazine ring in 1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide is connected to a furan derivative through a methyl group, creating a complex three-dimensional structure that may influence the compound's interactions with biological targets.
The furan moiety in the molecule adds another layer of complexity and potential functionality. Furan derivatives are known for their role in various biological processes and have been explored as intermediates in drug synthesis. The integration of a furan ring into the structure of 1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide may enhance its binding affinity to specific receptors or enzymes, thereby modulating its pharmacological effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-y l)methyl}piperidine -4-carboxamide with biological targets. These studies have highlighted the potential of this compound as an inhibitor of various enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. For instance, computational simulations have suggested that the compound may interact with kinases and other enzymes implicated in tumor growth and progression.
In vitro studies have also provided insights into the pharmacological properties of 1-acetyl-N-{[3-(furan -2 -yl)pyrazin -2 -yl]methyl}pip eridine -4-carboxamide. These experiments have demonstrated that the compound exhibits significant inhibitory activity against several target enzymes, including those involved in pain signaling and inflammation. The presence of multiple pharmacophoric groups in the molecule allows it to engage with multiple targets simultaneously, potentially leading to synergistic therapeutic effects.
The synthesis of 1-acetyl-N-{[3-(furan -2 -yl)pyrazin -2 -yl]methyl}pip eridine -4-carboxamide has been optimized to ensure high yield and purity. Advanced synthetic techniques, such as multi-step organic reactions and purification methods like column chromatography, have been employed to obtain the desired product with minimal impurities. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
The potential therapeutic applications of 1-acetyl-N-{[3-(furan -2 -yl)pyrazin -2 -yl]methyl}pip eridine -4-carboxamide are currently under investigation in several research laboratories. Preliminary studies have shown promising results in models of cancer and inflammation, suggesting that this compound may serve as a lead molecule for the development of new drugs. Further preclinical studies are needed to evaluate its safety profile and efficacy before it can be translated into clinical use.
The development of novel therapeutic agents relies heavily on the availability of high-quality chemical compounds like 1-acetyl-N-{[3-(furan -2 -yl)pyrazin -2 -yl]methyl}pip eridine -4-carboxamide. These compounds provide researchers with valuable starting points for drug discovery programs, enabling them to explore new chemical spaces and identify molecules with improved pharmacological properties. The structural complexity and functional diversity of this compound make it an attractive candidate for further exploration.
In conclusion,1-acetyl-N-{[3-(furan -2 -yl)pyrazin -2 -yl]methyl}pip eridine -4-carboxamide (CAS No. 2034463 78 8) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its observed biological activities, make it a valuable scaffold for drug development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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